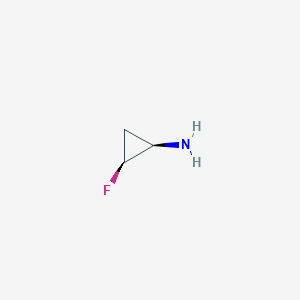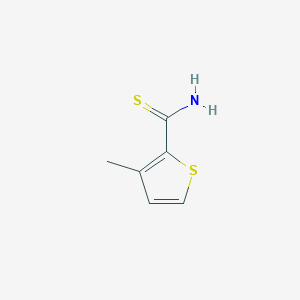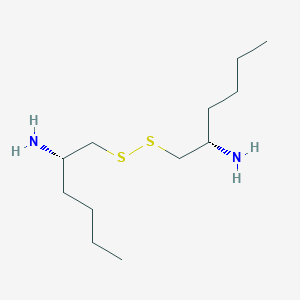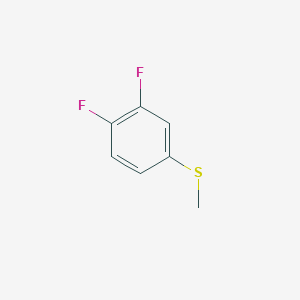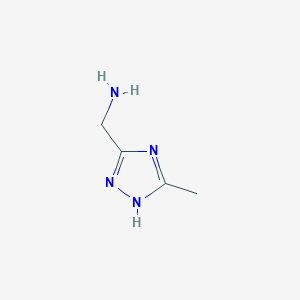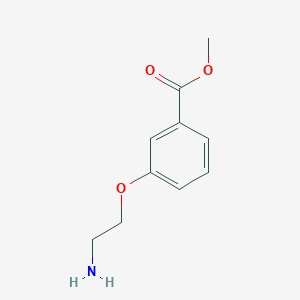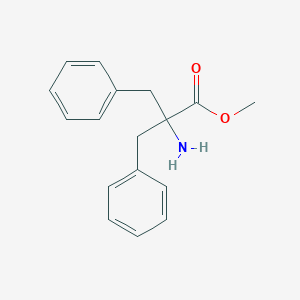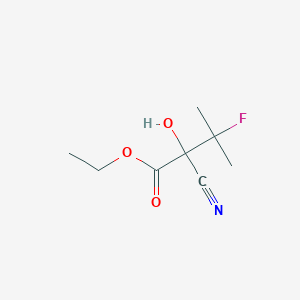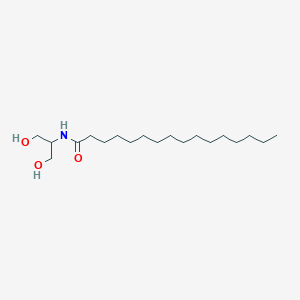
Palmitoyl Serinol
Overview
Description
Palmitoyl Serinol, also known as N-Palmitoyl Serinol, is a compound that belongs to the class of N-Acyl amides. It is structurally similar to N-Palmitoyl ethanolamine and contains an amide bond and two hydroxy groups. This compound has gained attention due to its potential neuroprotective effects and its role in improving the epidermal permeability barrier .
Mechanism of Action
Target of Action
Palmitoyl Serinol primarily targets ceramides, a class of sphingolipids that are crucial for the formation of the epidermal permeability barrier . Ceramides comprise approximately 50% of the epidermal lipid content by mass .
Mode of Action
this compound interacts with its targets by stimulating ceramide production through a CB1-dependent mechanism . This interaction results in significant changes in cellular ceramide levels, particularly in human epidermal keratinocytes (KC) following this compound treatment .
Biochemical Pathways
The affected biochemical pathways involve both de novo ceramide synthesis and sphingomyelin hydrolysis-pathways . Importantly, this compound selectively increases ceramides with long-chain fatty acids (FAs) (C22–C24), which mainly account for the formation of the epidermal barrier, through activation of ceramide synthase (CerS) 2 and Cer3 in IL-4-mediated inflamed KC .
Pharmacokinetics
It is known that this compound has a significant increase in cell viability in an in vitro system exposed to reactive oxygen species (ros) .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in cell viability and a decrease in inflammatory cytokines such as IL-1β . It also results in increased acetylcholine levels .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of inflammatory cytokines. For example, in an in vitro model of Th2 type cytokine (IL-4)-mediated skin inflammation, this compound was shown to stimulate epidermal ceramide production .
Biochemical Analysis
Biochemical Properties
Palmitoyl Serinol plays a crucial role in various biochemical reactions, particularly those involving lipid metabolism and skin barrier function. It interacts with several enzymes and proteins, including ceramide synthases (CerS2 and CerS3), which are involved in the synthesis of ceramides. Ceramides are essential components of the skin barrier, and their production is stimulated by this compound . Additionally, this compound has been shown to interact with cannabinoid receptor 1 (CB1), which is involved in regulating skin homeostasis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In keratinocytes, the primary cell type in the epidermis, this compound enhances the production of ceramides, thereby strengthening the skin barrier . It also reduces inflammation by modulating the expression of pro-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13) . Furthermore, this compound influences cell signaling pathways, including the activation of CB1 receptors, which play a role in maintaining skin homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and activates ceramide synthases, leading to increased ceramide production . This activation is crucial for maintaining the integrity of the skin barrier. Additionally, this compound interacts with CB1 receptors, which modulate various cellular processes, including inflammation and cell proliferation . These interactions result in the inhibition of pro-inflammatory cytokine production and the promotion of skin barrier repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the topical application of this compound leads to a rapid improvement in skin barrier function, with significant effects observed within one week . The compound is relatively stable and does not degrade quickly, allowing for sustained benefits over time. Long-term studies have demonstrated that continuous application of this compound can prevent the development of skin disorders characterized by inflammation and barrier dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances skin barrier function and reduces inflammation without causing adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, although specific threshold levels have not been well-documented. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with ceramide synthases, leading to the production of ceramides with long-chain fatty acids (C22-C24) . These ceramides are crucial for maintaining the structural integrity of the skin barrier. Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is likely to be incorporated into lipid membranes, where it can exert its effects on skin barrier function . The localization and accumulation of this compound within the epidermis are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid membranes of the epidermis. It may also be found in other cellular compartments, such as the endoplasmic reticulum, where ceramide synthesis occurs . The activity and function of this compound are influenced by its localization, as it needs to be in proximity to ceramide synthases and CB1 receptors to exert its effects . Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl Serinol can be synthesized through the reaction of serinol (2-amino-1,3-propanediol) with palmitic acid. The reaction typically involves the formation of an amide bond between the amino group of serinol and the carboxyl group of palmitic acid. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl Serinol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxy groups can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Palmitoyl Serinol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its role in cellular signaling and modulation of biological responses.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Used in the formulation of skincare products to improve the epidermal permeability barrier
Comparison with Similar Compounds
N-Palmitoyl ethanolamine: Structurally similar with an amide bond and hydroxy groups.
2-Arachidonoyl Glycerol: Contains similar hydroxy groups but differs in the fatty acid chain.
Anandamide: Shares the amide bond but has different functional groups.
Uniqueness: Palmitoyl Serinol is unique due to its dual hydroxy groups and its ability to activate both CB1 and GPR119 receptors. This dual activation leads to enhanced neuroprotective effects and improved epidermal barrier function compared to other similar compounds .
Properties
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUNFYMZKTWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432042 | |
| Record name | Palmitoyl Serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126127-31-9 | |
| Record name | N-[2-Hydroxy-1-(hydroxymethyl)ethyl]hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126127-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoyl serinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126127319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl Serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYL SERINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0RQQ7PY44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Palmitoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Palmitoyl serinol interact with cells to produce its effects?
A: N-Palmitoyl serinol acts as an agonist for two key receptors: the cannabinoid receptor CB1 and GPR119 [, , ]. Activation of CB1 in epidermal keratinocytes has been linked to increased ceramide production, particularly those with long-chain fatty acids (C22-C24), which are crucial for a healthy epidermal permeability barrier []. While the exact mechanism of GPR119 activation by N-Palmitoyl serinol in skin cells is not fully elucidated in these studies, it's known that GPR119 activation in other tissues, like the pancreas, stimulates the release of GLP-1, a hormone with anti-inflammatory properties [].
Q2: What are the potential therapeutic benefits of N-Palmitoyl serinol for skin conditions?
A: Research suggests that topical application of N-Palmitoyl serinol could be beneficial for skin conditions characterized by inflammation and a compromised epidermal barrier, such as atopic dermatitis [, ]. Studies using a murine model of allergic contact dermatitis demonstrated that topical N-Palmitoyl serinol prevented the development of epidermal permeability barrier dysfunction []. This protective effect is attributed to its ability to stimulate ceramide production in keratinocytes, thereby strengthening the skin barrier [].
Q3: Are there any insights into the potential neuroprotective effects of N-Palmitoyl serinol?
A: While more research is needed, preliminary findings suggest that N-Palmitoyl serinol might offer neuroprotective benefits, potentially through its action on the gut-brain axis []. In a study using a scopolamine-induced mouse model of neurodegeneration, N-Palmitoyl serinol showed promising results. It improved cell survival in an in vitro system exposed to reactive oxygen species and attenuated scopolamine-induced memory impairments and passive avoidance disorder in vivo []. These effects were accompanied by increased acetylcholine levels and reduced inflammatory markers in the brain, suggesting a potential role for N-Palmitoyl serinol in modulating neuroinflammation and neurotransmission [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



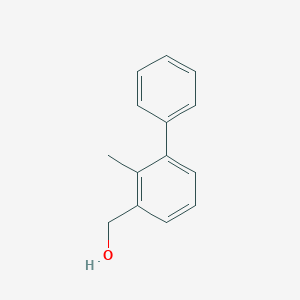
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
